molecular formula C11H16N2O B3306215 4-(2-Methylmorpholin-4-YL)aniline CAS No. 926236-16-0

4-(2-Methylmorpholin-4-YL)aniline

Cat. No. B3306215
CAS RN: 926236-16-0
M. Wt: 192.26 g/mol
InChI Key: QCCWJOTYPKCPHH-UHFFFAOYSA-N
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Description

“4-(2-Methylmorpholin-4-YL)aniline” is a chemical compound with the CAS Number: 926236-16-0 . It has a molecular weight of 192.26 and its IUPAC name is 4-(2-methyl-4-morpholinyl)phenylamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “4-(2-Methylmorpholin-4-YL)aniline” can be represented by the InChI code: 1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“4-(2-Methylmorpholin-4-YL)aniline” is a solid at room temperature . It has a molecular weight of 192.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Electrochromic Materials and Conductive Polymers

Research on novel electrochromic materials employing nitrotriphenylamine units as acceptors and different thiophene derivatives as donors, including anilines, has led to the synthesis of polymers with outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. These properties make these polymers suitable for electrochromic applications in NIR region, highlighting the potential of aniline derivatives in the development of advanced electrochromic devices (Li et al., 2017).

Organic Materials for Optoelectronic Applications

Aniline derivatives have been synthesized for use in organic materials based on donor-acceptor systems. These materials exhibit specific crystal structures stabilized by hydrogen bonds and π−π stacking, with optical properties determined by UV-absorption spectroscopy. Such characteristics are crucial for the development of optoelectronic devices, suggesting the role of aniline derivatives in enhancing the performance and efficiency of these technologies (Shili et al., 2020).

Catalysis and Synthesis

Aniline derivatives play a significant role in catalysis and synthetic chemistry. For example, the development of efficient synthesis processes for key intermediates in pharmaceuticals demonstrates the utility of these compounds in facilitating complex chemical reactions. Such advancements not only improve the efficiency of synthesis but also contribute to the development of novel therapeutic agents, showcasing the versatility of aniline derivatives in synthetic and medicinal chemistry (Hashimoto et al., 2002).

Fluorescent Materials for Temperature Sensing

The development of fluorescent materials based on aniline derivatives, exhibiting unusual intensification of fluorescence with increasing temperature, demonstrates the potential of these compounds in temperature sensing applications. This unique property allows for the ratiometric detection of temperature, highlighting the innovative use of aniline derivatives in the creation of novel sensory materials (Cao et al., 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-(2-methylmorpholin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCWJOTYPKCPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-fluoro-4-nitrobenzene (5.64 g, 40.0 mmol) and potassium carbonate (11.1 g, 80.0 mmol) in DMSO (30 mL) was added 2-methylmorpholine (4.05 g, 40.0 mmol), then the mixture was heated at 100° C. for 4 hours. This solution was poured on to water (300 mL) and extracted with EA (3×100 mL). The combined organic phase was washed with brine and dried. Filtered and Pd/C (1.0 g) was added to the filtrate, charged with H2, and stirred at room temperature overnight. The catalyst was filtered and the filtrate was concentrated to give product as a light red solid. MS (m/z): 193 (M+H)+.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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